molecular formula C10H7ClF3N B12975748 5-Chloro-3-methyl-2-(trifluoromethyl)-1H-indole

5-Chloro-3-methyl-2-(trifluoromethyl)-1H-indole

Cat. No.: B12975748
M. Wt: 233.62 g/mol
InChI Key: AYVNVHGVRFDJTF-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-2-(trifluoromethyl)-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-2-(trifluoromethyl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindole, methyl iodide, and trifluoromethyl iodide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). A strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to deprotonate the indole, facilitating the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-2-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

5-Chloro-3-methyl-2-(trifluoromethyl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-2-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and exert its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-methylindole
  • 5-Chloro-2-(trifluoromethyl)indole
  • 3-Methyl-2-(trifluoromethyl)indole

Uniqueness

5-Chloro-3-methyl-2-(trifluoromethyl)-1H-indole is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups provides a distinct set of properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H7ClF3N

Molecular Weight

233.62 g/mol

IUPAC Name

5-chloro-3-methyl-2-(trifluoromethyl)-1H-indole

InChI

InChI=1S/C10H7ClF3N/c1-5-7-4-6(11)2-3-8(7)15-9(5)10(12,13)14/h2-4,15H,1H3

InChI Key

AYVNVHGVRFDJTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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